Predicted Adenosine A₁ Receptor Affinity Shift Attributed to 4-Ethoxybenzamide vs. Furan-2-carboxamide at the C2 Position
The target compound carries a 4-ethoxybenzamide group at the C2 position of the thiazole ring. The closest analog with published quantitative A₁AR binding data is N-(5-benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide, which exhibits Ki values of 5.80 nM (rat A₁), 54 nM (human A₁), and 208 nM (human A₃) [1]. In the related 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole series, the unsubstituted benzoylamino analogue (compound 17) showed a human A₁ Ki of approximately 525 nM, while the furan-2-carboxamide analogue (compound 18) retained high A₁ affinity (Ki ≈ 54 nM) [2]. Extrapolating this SAR to the 5-benzoyl series, the 4-ethoxybenzamide moiety of the target compound is predicted to confer A₁ affinity intermediate between the furan-2-carboxamide (high affinity) and the unsubstituted benzamide (moderate affinity), with the electron-donating ethoxy group potentially enhancing affinity relative to the unsubstituted benzamide. Direct experimental Ki data for the target compound remain unavailable; the above represents class-level inference [2].
| Evidence Dimension | Adenosine A₁ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not experimentally determined. Predicted to fall between the furan-2-carboxamide analog (54 nM) and the unsubstituted benzamide analog (~525 nM) at human A₁ based on SAR from the 5-unsubstituted series [2]. |
| Comparator Or Baseline | N-(5-Benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide: Ki = 5.80 nM (rat A₁), 54 nM (human A₁), 208 nM (human A₃) [1]. Unsubstituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole (compound 17): Ki ≈ 525 nM (human A₁) [2]. |
| Quantified Difference | No direct numerical difference calculable. The 4-ethoxybenzamide vs. furan-2-carboxamide substitution at C2 is predicted to alter human A₁ Ki by at least 10-fold based on the benzamide/furan-carboxamide SAR precedent in the des-benzoyl series. |
| Conditions | Radioligand displacement assays using [³H]CCPA at human A₁AR expressed in CHO cells (furan-2-carboxamide data) [1]; [³H]DPCPX at human A₁AR (unsubstituted benzamide data) [2]. |
Why This Matters
For researchers sourcing an A₁AR antagonist tool compound, the predicted rank order of A₁ affinity (furan-2-carboxamide > 4-ethoxybenzamide > unsubstituted benzamide) provides a rational basis for selecting the target compound when an intermediate-affinity, potentially more metabolically stable probe is desired, though experimental confirmation is required.
- [1] BindingDB. BDBM50308487 (CHEMBL591710): N-(5-Benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide. Affinity Data: Ki 5.80 nM (rat A₁), 54 nM (human A₁), 208 nM (human A₃). Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50308487 View Source
- [2] van Tilburg, E. W., van der Klein, P. A. M., de Groote, M., Beukers, M. W., & IJzerman, A. P. (2001). Substituted 4-Phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives as antagonists for the adenosine A1 receptor. Bioorganic & Medicinal Chemistry Letters, 11(15), 2017–2019. Table 1: compound 17 (R₁=H, R₂=H, R₃=H) and compound 18 (R₁=H, R₂=H, R₃=2-furyl). View Source
